2-Morpholinopyridine-3-boronic acid
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Overview
Description
2-Morpholinopyridine-3-boronic acid is a chemical compound with the empirical formula C9H13BN2O3 .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including 2-Morpholinopyridine-3-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular weight of 2-Morpholinopyridine-3-boronic acid is 208.02 g/mol .Chemical Reactions Analysis
2-Morpholinopyridine-3-boronic acid, like other boronic acids, can participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Morpholinopyridine-3-boronic acid is a solid with a melting point of 90-94 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 446.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
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Chemical Synthesis
- 2-Morpholinopyridine-3-boronic acid is a type of boronic acid, which are widely used in organic synthesis . They are particularly important in the Suzuki coupling, a type of palladium-catalyzed cross coupling .
- This compound can be used in the electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
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Sensing Applications
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Pharmaceutical Research
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Material Science
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Suzuki–Miyaura Coupling
- 2-Morpholinopyridine-3-boronic acid can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is particularly important in the synthesis of biaryls, which are key structural motifs in many pharmaceuticals and natural products .
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Development of Novel Sensing Methods
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, and it can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
While specific future directions for 2-Morpholinopyridine-3-boronic acid are not mentioned in the sources retrieved, borinic acids, a class of compounds to which 2-Morpholinopyridine-3-boronic acid belongs, have been used in cross-coupling reactions and as bioactive compounds. They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPLAALYQOCHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674171 |
Source
|
Record name | [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyridine-3-boronic acid | |
CAS RN |
1218790-86-3 |
Source
|
Record name | [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1218790-86-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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